

Confirming the Structure of 6-Hydroxyisosativan using 2D NMR: A Comparative Guide

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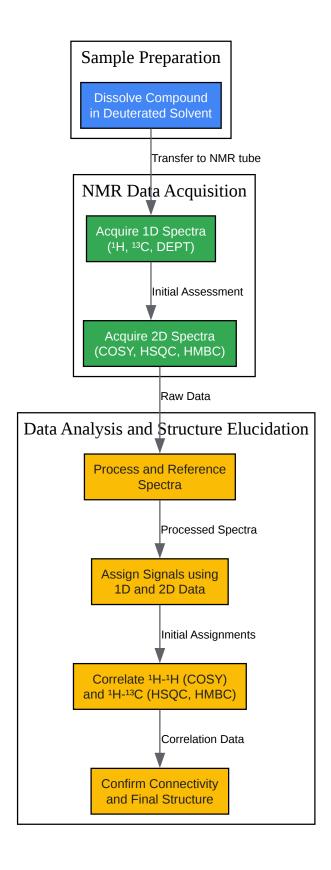
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative framework for utilizing two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to confirm the structure of **6-Hydroxyisosativan**. Due to the limited availability of public 2D NMR data for **6-Hydroxyisosativan**, this guide will use the well-characterized and structurally related isoflavonoid, Daidzein, as a primary example to illustrate the principles of structural elucidation. A comparison with another common isoflavonoid, Genistein, will highlight how subtle structural differences are manifested in 2D NMR spectra.

Structural Overview

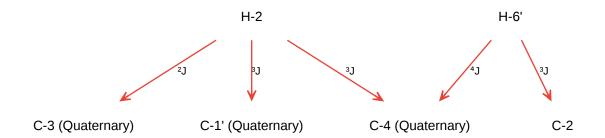
6-Hydroxyisosativan belongs to the isoflavonoid class of organic compounds, characterized by a 3-phenylchromen-4-one backbone. Its structure is closely related to other isoflavonoids like Sativan and Vestitol. The precise assignment of all proton (¹H) and carbon (¹³C) signals is paramount for confirming its unique substitution pattern.

Figure 1: Workflow for 2D NMR-based Structure Confirmation.









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